molecular formula C19H20O5 B11978195 Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate CAS No. 304896-38-6

Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate

Cat. No.: B11978195
CAS No.: 304896-38-6
M. Wt: 328.4 g/mol
InChI Key: DVCNIVCPEPLRIM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting diethyl malonate with 5-(4-methylphenyl)-2-furaldehyde in the presence of a base, such as piperidine or pyridine, under reflux conditions . The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The malonate ester can undergo nucleophilic substitution reactions to form various substituted malonates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate involves its ability to act as a Michael acceptor in nucleophilic addition reactions. The compound’s furan ring and malonate ester groups provide sites for interaction with various nucleophiles, facilitating the formation of new carbon-carbon bonds. This reactivity is leveraged in organic synthesis to construct complex molecular architectures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate is unique due to the presence of both a furan ring and a malonate ester in its structure. This combination imparts distinct reactivity and makes it a versatile intermediate in the synthesis of various organic compounds. Its ability to undergo multiple types of chemical reactions, including oxidation, reduction, and substitution, further enhances its utility in research and industrial applications.

Properties

CAS No.

304896-38-6

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

diethyl 2-[[5-(4-methylphenyl)furan-2-yl]methylidene]propanedioate

InChI

InChI=1S/C19H20O5/c1-4-22-18(20)16(19(21)23-5-2)12-15-10-11-17(24-15)14-8-6-13(3)7-9-14/h6-12H,4-5H2,1-3H3

InChI Key

DVCNIVCPEPLRIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)C)C(=O)OCC

Origin of Product

United States

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